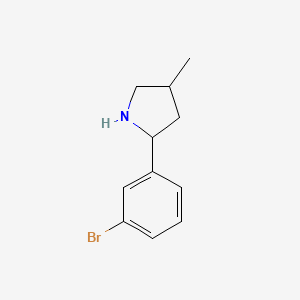
Ammonium pentachlororuthenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium pentachlororuthenate is an organometallic compound with the chemical formula (NH₄)₂[RuCl₅(H₂O)]. It is a coordination complex of ruthenium, where the central ruthenium atom is surrounded by five chloride ions and one water molecule, forming a pentachlororuthenate anion. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium pentachlororuthenate can be synthesized through the reaction of ruthenium trichloride with ammonium chloride in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The resulting product is then cooled and filtered to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. These steps can involve recrystallization and the use of advanced filtration techniques to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium pentachlororuthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to lower oxidation state ruthenium complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and under controlled temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes, such as ruthenium tetroxide.
Reduction: Lower oxidation state complexes, such as ruthenium(II) complexes.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Ammonium pentachlororuthenate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which ammonium pentachlororuthenate exerts its effects involves the coordination of the ruthenium center with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands. In catalytic processes, the ruthenium center facilitates the activation and transformation of substrates through coordination and redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium hexachlororuthenate (IV): Another ruthenium complex with six chloride ligands.
Hexaammineruthenium (II) chloride: A ruthenium complex with six ammine ligands.
Pentaamminechlororuthenium (III) chloride: A ruthenium complex with five ammine ligands and one chloride ligand.
Uniqueness
Ammonium pentachlororuthenate is unique due to its specific coordination environment, which includes five chloride ligands and one water molecule. This unique structure imparts distinct chemical properties and reactivity compared to other ruthenium complexes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
Cl5H8N2Ru |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
azane;trichlororuthenium;dihydrochloride |
InChI |
InChI=1S/5ClH.2H3N.Ru/h5*1H;2*1H3;/q;;;;;;;+3/p-3 |
Clave InChI |
AEETWQIZFGAMIM-UHFFFAOYSA-K |
SMILES canónico |
N.N.Cl.Cl.Cl[Ru](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


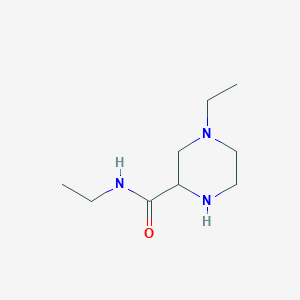
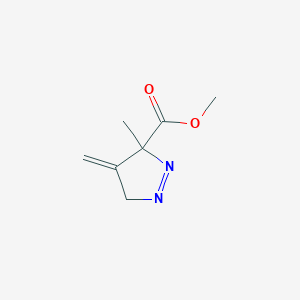
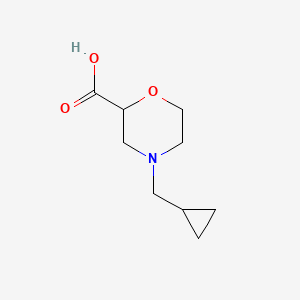
![Acetamide,2-cyano-N-[(4-ethylphenyl)methyl]-](/img/structure/B13792951.png)
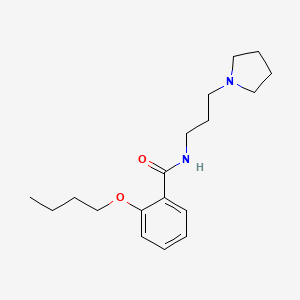
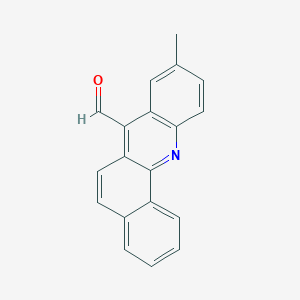
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
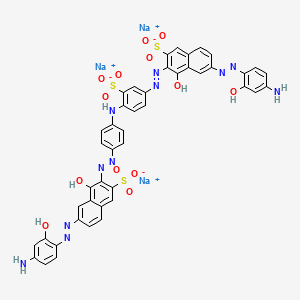
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
